
Physicochemical properties of 5-Acetyl-2,3-
dihydrobenzo[b]furan

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Acetyl-2,3-dihydrobenzo[b]furan

Cat. No.: B196252 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 5-Acetyl-2,3-
dihydrobenzo[b]furan

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physicochemical properties of

5-Acetyl-2,3-dihydrobenzo[b]furan (CAS No: 90843-31-5). The information is compiled from

various sources and includes both experimental and predicted data to facilitate research and

development activities. Standard experimental protocols for determining key properties are also

detailed.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Acetyl-2,3-
dihydrobenzo[b]furan. It is critical to distinguish between experimentally determined values

and computationally predicted values, as indicated in the "Data Type" column.
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Property Value Data Type

IUPAC Name
1-(2,3-dihydro-1-benzofuran-5-

yl)ethanone
-

Synonyms

5-Acetyl-2,3-

dihydrobenzofuran, 5-

Acetylcoumaran

-

CAS Number 90843-31-5 -

Molecular Formula C₁₀H₁₀O₂ -

Molecular Weight 162.19 g/mol -

Physical Form White to off-white solid Experimental

Melting Point 56-59 °C Experimental

Boiling Point 120-121 °C at 15 mmHg Experimental

Density 1.149 ± 0.06 g/cm³ Predicted

LogP (o/w) 1.92 Predicted

Water Solubility Data not readily available -

pKa Data not readily available -

Note: Predicted values are computationally derived and should be confirmed by experimental

measurement for critical applications.

Hazard and Safety Information
For safe handling in a laboratory setting, the following hazard information should be noted:

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store in a dry, well-ventilated place at room temperature. Keep container tightly

sealed.

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These are standard procedures applicable to solid organic compounds like 5-Acetyl-2,3-
dihydrobenzo[b]furan.

Melting Point Determination
This protocol describes the determination of the melting point range using a modern digital

melting point apparatus (e.g., Vernier Melt Station or similar).

Methodology:

Sample Preparation: Ensure the 5-Acetyl-2,3-dihydrobenzo[b]furan sample is completely

dry and finely powdered. Transfer a small amount to a watch glass and crush any large

crystals.

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the

sealed end of the tube gently on a hard surface to pack the solid down. The sample height

should be approximately 2-3 mm.

Apparatus Setup: Insert the loaded capillary tube into a sample slot in the heating block of

the apparatus.

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample at a

rapid rate (5-10 °C/min) to determine a rough melting range. Allow the apparatus to cool

before proceeding.

Accurate Measurement: Heat the block rapidly to a temperature approximately 10-15 °C

below the expected melting point.
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Slow Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium

between the sample and the thermometer.

Observation and Recording:

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

Record the temperature (T₂) at which the entire sample has completely melted into a clear

liquid.

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound,

this range is typically narrow (0.5-1.5 °C).

Octanol-Water Partition Coefficient (LogP)
Determination
This protocol details the classic shake-flask method for determining the LogP (or LogD at a

specific pH, such as 7.4) of a compound.

Methodology:

Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-

octanol. Pre-saturate the solvents by mixing equal volumes of PBS and n-octanol in a

separatory funnel, shaking vigorously for 24 hours, and allowing the phases to separate

completely.

Stock Solution: Prepare a stock solution of 5-Acetyl-2,3-dihydrobenzo[b]furan in the pre-

saturated n-octanol.

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a

precise volume of the pre-saturated PBS. The volume ratio can be adjusted depending on

the expected lipophilicity.

Equilibration: Seal the vial and shake it vigorously for a fixed period (e.g., 1-2 hours) at a

constant temperature to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of

the aqueous and organic phases.

Sampling: Carefully withdraw an aliquot from the upper n-octanol layer and another from the

lower aqueous layer.

Quantification: Determine the concentration of the compound in each aliquot using a suitable

analytical method, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV). A calibration curve should be prepared for accurate quantification.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10

logarithm of this value:

P = [Concentration]octanol / [Concentration]aqueous

LogP = log₁₀(P)

Aqueous Solubility Determination
This protocol describes the thermodynamic shake-flask method for measuring the equilibrium

solubility of a compound in an aqueous buffer.

Methodology:

System Preparation: Add an excess amount of solid 5-Acetyl-2,3-dihydrobenzo[b]furan to

a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The

presence of undissolved solid is essential to ensure saturation.

Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled

environment (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24-

48 hours) to allow the system to reach equilibrium.

Phase Separation: After equilibration, allow the suspension to settle. To remove undissolved

solids, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g.,

a 0.22 µm PVDF filter).
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Sample Preparation: Take a precise volume of the clear supernatant (the saturated solution)

and dilute it with a suitable solvent to bring the concentration within the linear range of the

analytical method.

Quantification: Analyze the diluted sample using a validated method like HPLC-UV or LC-MS

to determine the concentration of the dissolved compound.

Reporting: The aqueous solubility is reported in units such as mg/mL or µM, specifying the

temperature and pH of the buffer.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the

Octanol-Water Partition Coefficient (LogP) using the shake-flask method.
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Phase 1: Preparation

Phase 2: Experiment

Phase 3: Analysis

Phase 4: Calculation

Prepare & Pre-saturate
n-Octanol and PBS (pH 7.4)

Create Stock Solution
of Compound in n-Octanol

Mix Stock Solution
with PBS Buffer

Shake Vigorously to
Reach Equilibrium

Centrifuge for
Phase Separation

Sample Octanol Phase Sample Aqueous Phase

Quantify Concentration
in Each Phase (HPLC-UV)

Calculate LogP:
log10([C]oct / [C]aq)

Click to download full resolution via product page

Caption: Workflow for Shake-Flask LogP Determination.
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To cite this document: BenchChem. [Physicochemical properties of 5-Acetyl-2,3-
dihydrobenzo[b]furan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b196252#physicochemical-properties-of-5-acetyl-2-3-
dihydrobenzo-b-furan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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